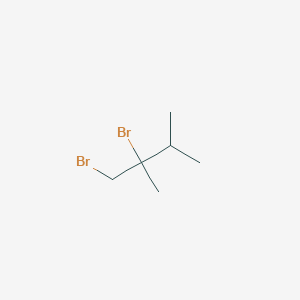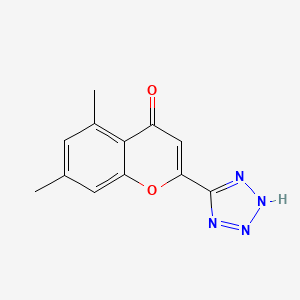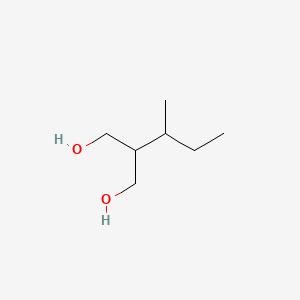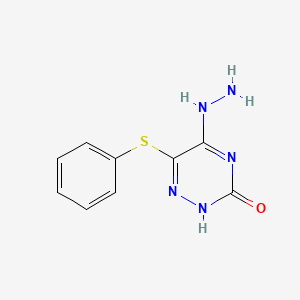
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and phenylsulfanyl groups
Chemical Reactions Analysis
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The phenylsulfanyl group can be reduced to yield thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one exerts its effects is not well-documented. it is likely to interact with molecular targets through its hydrazinyl and phenylsulfanyl groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
5-Hydrazinyl-6-methylquinoline: Another hydrazinyl-substituted heterocycle with potential biological activity.
5-Hydrazinyl-1,6-naphthyridine: A compound with a similar hydrazinyl group but different ring structure.
7-Hydrazinylthieno[2,3-c]pyridine: A thienopyridine derivative with hydrazinyl substitution.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
32331-03-6 |
|---|---|
Molecular Formula |
C9H9N5OS |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
5-hydrazinyl-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5OS/c10-12-7-8(13-14-9(15)11-7)16-6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12,14,15) |
InChI Key |
ICOJIYMJJGPAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


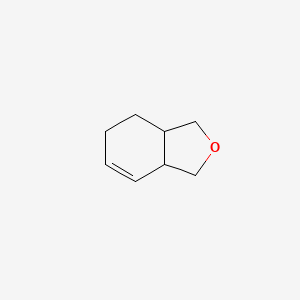
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
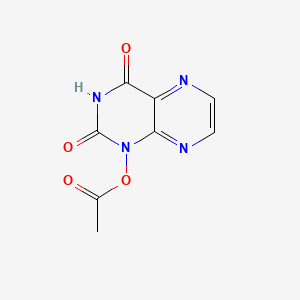

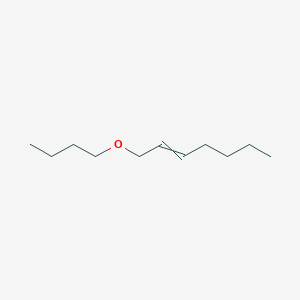

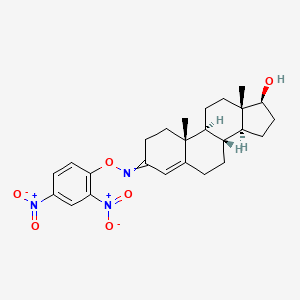
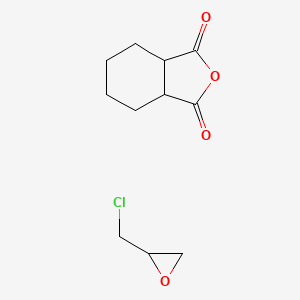
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

